molecular formula C16H17FN2O3S B14368795 N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-02-9

N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14368795
CAS No.: 90234-02-9
M. Wt: 336.4 g/mol
InChI Key: LWADRYHEXWCCCT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a benzamide structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 4-fluoroaniline with 3-(propane-2-sulfonyl)benzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-(2-propynylsulfanyl)benzamide
  • 2-Fluoro-N-(4-fluorophenyl)benzamide

Uniqueness

N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90234-02-9

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H17FN2O3S/c1-11(2)23(21,22)19-15-5-3-4-12(10-15)16(20)18-14-8-6-13(17)7-9-14/h3-11,19H,1-2H3,(H,18,20)

InChI Key

LWADRYHEXWCCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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